![molecular formula C18H18N2O5 B14119717 2-[2-Hydroxy-5-[(4-propoxycarbonylphenyl)diazenyl]phenyl]acetic acid](/img/structure/B14119717.png)
2-[2-Hydroxy-5-[(4-propoxycarbonylphenyl)diazenyl]phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-Hydroxy-5-[(4-propoxycarbonylphenyl)diazenyl]phenyl]acetic acid is an organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-Hydroxy-5-[(4-propoxycarbonylphenyl)diazenyl]phenyl]acetic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-propoxycarbonyl aniline in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 2-hydroxyphenylacetic acid under alkaline conditions to form the desired azo compound.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. Continuous flow reactors are often employed to maintain consistent reaction conditions and improve efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-[2-Hydroxy-5-[(4-propoxycarbonylphenyl)diazenyl]phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed as a staining agent in histological studies to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored polymers.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The hydroxyl and carboxyl groups also play a role in the compound’s reactivity, allowing it to form hydrogen bonds and coordinate with metal ions. These interactions can affect molecular pathways and cellular processes, making the compound useful in various applications.
Comparación Con Compuestos Similares
2-Hydroxyphenylacetic acid: Lacks the azo group, making it less colorful and less reactive in certain applications.
4-Hydroxyphenylacetic acid: Similar structure but with the hydroxyl group in a different position, affecting its reactivity and applications.
2-[2-Hydroxy-5-[(4-carboxyphenyl)diazenyl]phenyl]acetic acid: Similar structure but with a carboxyl group instead of a propoxycarbonyl group, influencing its solubility and reactivity.
Propiedades
Fórmula molecular |
C18H18N2O5 |
|---|---|
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
2-[2-hydroxy-5-[(4-propoxycarbonylphenyl)diazenyl]phenyl]acetic acid |
InChI |
InChI=1S/C18H18N2O5/c1-2-9-25-18(24)12-3-5-14(6-4-12)19-20-15-7-8-16(21)13(10-15)11-17(22)23/h3-8,10,21H,2,9,11H2,1H3,(H,22,23) |
Clave InChI |
DPHOCQNZARWEHS-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



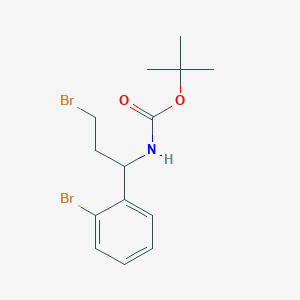
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B14119647.png)
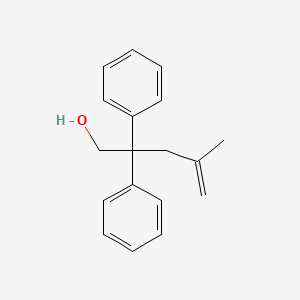
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14119654.png)
![N-[(Z)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-cyanoacetamide](/img/structure/B14119665.png)
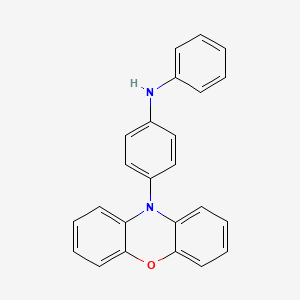


![11,22-Dibromo-18-[2,6-di(propan-2-yl)phenyl]-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B14119683.png)
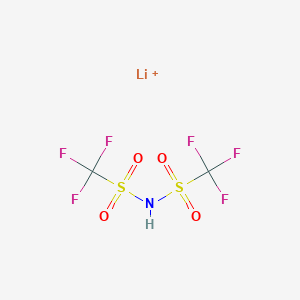
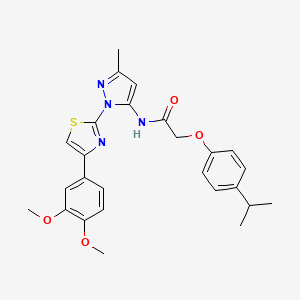
![7-cyclopropyl-9-(4-methoxyphenyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B14119694.png)
ethanenitrile](/img/structure/B14119708.png)
